molecular formula C18H27N3O2 B8274398 3-Methyl-5-[4-(4-phenyl-1-piperazinyl)butyl]-2-oxazolidinone

3-Methyl-5-[4-(4-phenyl-1-piperazinyl)butyl]-2-oxazolidinone

Cat. No.: B8274398
M. Wt: 317.4 g/mol
InChI Key: YMGFZHCYOFMGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[4-(4-phenyl-1-piperazinyl)butyl]-2-oxazolidinone is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

3-methyl-5-[4-(4-phenylpiperazin-1-yl)butyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H27N3O2/c1-19-15-17(23-18(19)22)9-5-6-10-20-11-13-21(14-12-20)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3

InChI Key

YMGFZHCYOFMGSV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)CCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(4-chlorobutyl)-3-methyl-2-oxazolidinone (10.0 g, 0.0524 mol), 1-phenylpiperazine hydrochloride (0.0524 mol, 10.39 g), potassium carbonate (28.94 g, 0.209 mol) and potassium iodide (1.0 g) was refluxed in 1-butanol (150 mL) for 24 hr and then stirred at room temperature for two days. The mixture was reheated to boiling and filtered hot. Methanolic hydrogen chloride was added to acidify the filtrate and addition of isopropyl ether caused a solid to precipitate. The solid was collected by filtration and dissolved in water. Potassium carbonate was added to make the solution basic and the product was extracted into two portions of ethyl acetate. The combined ethyl acetate layers were washed twice with water, three times with a saturated sodium bicarbonate solution and once with a saturated sodium chloride solution. The solution was dried (sodium sulfate), filtered, and evaporated under reduced pressure to an oil. Addition of isopropyl ether gave a solid which was recrystallized from isopropyl ether/methanol. The solid was collected by filtration, rinsed with light pet ether and dried under high vacuum to give 7.51 g (45% yield), mp 85°-88° C.
Name
5-(4-chlorobutyl)-3-methyl-2-oxazolidinone
Quantity
10 g
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reactant
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10.39 g
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reactant
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28.94 g
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1 g
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reactant
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

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CN1CC(CCCCCl)OC1=O
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